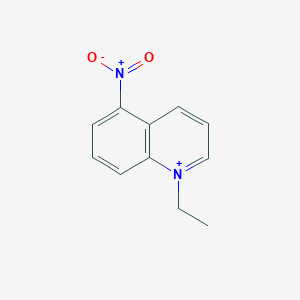
1-Ethyl-5-nitroquinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-nitroquinolin-1-ium is a quinoline derivative characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitroquinolin-1-ium can be synthesized through various methods. One common approach involves the nitration of 1-ethylquinoline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to ensure complete nitration .
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-5-nitroquinolinium may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-nitroquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Ethyl-5-aminoquinolinium.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-nitroquinolin-1-ium has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-ethyl-5-nitroquinolinium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with DNA or proteins .
Vergleich Mit ähnlichen Verbindungen
5-Nitroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the nitro group.
5-Nitroisoquinoline: Similar structure but with a different ring system.
Uniqueness: 1-Ethyl-5-nitroquinolin-1-ium is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H11N2O2+ |
|---|---|
Molekulargewicht |
203.22g/mol |
IUPAC-Name |
1-ethyl-5-nitroquinolin-1-ium |
InChI |
InChI=1S/C11H11N2O2/c1-2-12-8-4-5-9-10(12)6-3-7-11(9)13(14)15/h3-8H,2H2,1H3/q+1 |
InChI-Schlüssel |
HHKTZCPCHJPRQO-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















